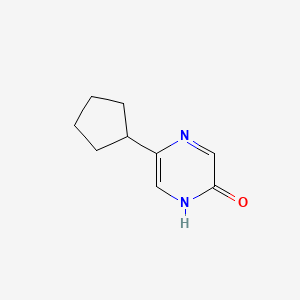

2-Hydroxy-5-(cyclopentyl)pyrazine

Description

Properties

IUPAC Name |

5-cyclopentyl-1H-pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-9-6-10-8(5-11-9)7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVUWDDBNFTUBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CNC(=O)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Method by Reuben G. Jones (1949)

A seminal method for synthesizing 2-hydroxypyrazines involves the double condensation between 1,2-dicarbonyl compounds and α-aminoamides or α-amino nitriles under alkaline conditions at low temperature. This approach is widely regarded as the foundation for hydroxypyrazine synthesis and has been adapted for various substituted derivatives, including cyclopentyl-substituted analogs.

- Reaction conditions: Typically performed in methanol or aqueous alcohol mixtures, cooled to temperatures between −30 °C and 10 °C.

- Base: Sodium hydroxide is commonly used, although tetraalkylammonium hydroxides have been explored for improved regioselectivity.

- Workup: Acidification with hydrochloric acid followed by filtration and recrystallization.

This method yields predominantly 3,5-substituted 2-hydroxypyrazines, with regioselectivity depending on the nature of the starting materials.

| Parameter | Typical Conditions |

|---|---|

| Solvent | Methanol, ethanol, or water-alcohol mixtures |

| Temperature | −30 °C to 10 °C |

| Base | Sodium hydroxide or tetraalkylammonium hydroxide |

| Reaction time | Several hours, warming to room temperature |

| Workup | Acidification with HCl, filtration, recrystallization |

Specific Preparation of 2-Hydroxy-5-(cyclopentyl)pyrazine

Although direct literature on 2-Hydroxy-5-(cyclopentyl)pyrazine is scarce, the preparation can be extrapolated from analogous procedures for 2-hydroxy-5-substituted pyrazines, particularly those involving cycloalkyl substituents.

Precursor Selection and Reaction Scheme

- Cyclopentyl-containing α-amino nitrile: The introduction of the cyclopentyl group is achieved by employing α-amino nitriles bearing the cyclopentyl moiety.

- 1,2-Dicarbonyl compound: Glyoxal or substituted glyoxal derivatives serve as the electrophilic partner.

- Base: Sodium hydroxide or tetraalkylammonium hydroxide catalyzes the condensation.

Representative Reaction

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Mixing | Cyclopentyl-substituted α-amino nitrile + glyoxal in methanol, cooled to 0–10 °C | Formation of intermediate imine/enamine species |

| Base addition | Slow addition of 50% sodium hydroxide or tetraalkylammonium hydroxide at 0–10 °C | Initiation of cyclization to form hydroxypyrazine ring |

| Stirring and warming | Stirring at 0–25 °C for 2–4 hours, then warming to room temperature | Completion of ring closure and hydroxylation |

| Acidification | Addition of hydrochloric acid to pH ~7–7.5 | Precipitation of 2-Hydroxy-5-(cyclopentyl)pyrazine |

| Isolation | Filtration, washing with cold saturated sodium chloride solution, drying | Pure 2-Hydroxy-5-(cyclopentyl)pyrazine as crystalline solid |

Reaction Mechanism Insights

The mechanism involves:

- Initial nucleophilic attack of the amino group on the dicarbonyl compound forming an imine intermediate.

- Intramolecular cyclization facilitated by base to form the pyrazine ring.

- Hydroxylation at the 2-position occurs concomitantly or via tautomerization.

- The cyclopentyl substituent remains intact, attached at the 5-position due to the choice of α-amino nitrile.

Regioselectivity is influenced by temperature, solvent, and base type, with tetraalkylammonium hydroxides offering improved selectivity toward desired isomers.

Comparative Data on Preparation Methods

Notes on Purification and Characterization

- Purification: Recrystallization from solvents such as acetone, isopropyl acetate, or ethanol is effective.

- Characterization: Melting point determination, nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C), and mass spectrometry confirm structure and purity.

- Yields: Typically moderate to good, depending on substituents and reaction conditions.

Summary and Recommendations for Synthesis

- The preparation of 2-Hydroxy-5-(cyclopentyl)pyrazine is best approached via condensation of cyclopentyl-substituted α-amino nitriles with glyoxal derivatives under controlled basic conditions.

- Employing tetraalkylammonium hydroxides can enhance regioselectivity and yield.

- Maintaining low temperatures during base addition and gradual warming improves product formation and purity.

- Post-reaction acidification and crystallization steps are critical for isolating the pure compound.

- Analytical techniques including NMR and melting point analysis are essential for confirming structure.

This synthesis strategy is grounded in well-established hydroxypyrazine chemistry and adapted for the cyclopentyl substitution, providing a reliable route for producing 2-Hydroxy-5-(cyclopentyl)pyrazine with professional rigor and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(cyclopentyl)pyrazine can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-5-(cyclopentyl)pyrazine.

Reduction: Formation of reduced pyrazine derivatives.

Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-Hydroxy-5-(cyclopentyl)pyrazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(cyclopentyl)pyrazine involves its interaction with specific molecular targets. The hydroxy group and the pyrazine ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazine Compounds

Structural and Functional Group Comparisons

Pyrazine derivatives vary widely based on substituents. Key compounds for comparison include:

Key Research Findings

Substituent Effects on Bioactivity

- Cyclopentyl vs. Alkyl Groups : Cyclopentyl substitution in 2-Hydroxy-5-(cyclopentyl)pyrazine confers moderate antimicrobial activity, though slightly lower potency than ethyl or cyclopropyl analogues due to steric hindrance .

- Hydroxy Group Impact : The hydroxyl group enables hydrogen bonding with protein targets (e.g., enzymes or receptors), a feature absent in alkyl- or methoxy-substituted pyrazines .

Role in Maillard Reactions and Flavor

- Alkylpyrazines (e.g., 2-ethyl-6-methylpyrazine) dominate roasted flavors in coffee and chocolate due to high volatility and low odor thresholds . In contrast, the hydroxyl group in 2-Hydroxy-5-(cyclopentyl)pyrazine likely reduces volatility, limiting its direct contribution to aroma but enhancing stability in non-volatile applications (e.g., encapsulation) .

Pharmacological Potential

- Pyrazines with polar substituents (e.g., -OH, -Cl) exhibit enhanced interactions with proteins. For instance, 2-Hydroxy-5-(cyclopentyl)pyrazine may bind to enzymatic active sites via hydrogen bonds, whereas chlorinated derivatives (e.g., 2-Chloro-5-(difluoromethoxy)pyrazine) engage in halogen bonding .

Biological Activity

2-Hydroxy-5-(cyclopentyl)pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Research indicates that 2-Hydroxy-5-(cyclopentyl)pyrazine exhibits a variety of biological activities, including:

- Antimicrobial Properties : Studies have suggested that this compound may possess antimicrobial effects, potentially making it useful in combating infections.

- Anticancer Properties : There is growing interest in the anticancer potential of pyrazine derivatives, including 2-Hydroxy-5-(cyclopentyl)pyrazine, due to their ability to interact with specific cellular targets.

The mechanism of action for 2-Hydroxy-5-(cyclopentyl)pyrazine involves its interaction with biological molecules through hydrogen bonding and other interactions facilitated by its hydroxy group and pyrazine ring. These interactions can modulate the activity of various enzymes, receptors, and proteins, leading to diverse biological effects .

Antimicrobial Activity

Research has indicated that 2-Hydroxy-5-(cyclopentyl)pyrazine may inhibit the growth of several bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Bacillus subtilis in preliminary studies. The compound's structure allows for effective binding to bacterial cell membranes, disrupting their integrity and function.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Bacillus subtilis | 12 | 10 |

Anticancer Activity

In vitro studies have demonstrated the potential of 2-Hydroxy-5-(cyclopentyl)pyrazine as an anticancer agent. It has been evaluated against various cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 10.4 | Induction of apoptosis |

| HeLa (cervical cancer) | 9.1 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis in cancer cells while sparing normal cells, which is crucial for developing targeted therapies.

Case Studies

- Antimicrobial Efficacy : A study conducted by Nguyen et al. highlighted the antimicrobial properties of various pyrazine derivatives, including 2-Hydroxy-5-(cyclopentyl)pyrazine. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapy .

- Cancer Research : A comprehensive review on pyrazine derivatives noted that compounds similar to 2-Hydroxy-5-(cyclopentyl)pyrazine showed promising results in inhibiting tumor growth in preclinical models. The review emphasized the need for further exploration into the structure-activity relationship to optimize efficacy and reduce toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.